(S)-2-(5-Bromo-2-methoxyphenyl)piperidine
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Overview
Description
(S)-2-(5-Bromo-2-methoxyphenyl)piperidine is a chiral compound with a piperidine ring substituted at the second position by a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-2-methoxyphenyl)piperidine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
(S)-2-(5-Bromo-2-methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(5-Bromo-2-methoxyphenyl)piperidine: The enantiomer of the compound with similar but distinct properties.
2-(5-Bromo-2-methoxyphenyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of piperidine.
5-Bromo-2-methoxyphenylamine: A simpler compound lacking the piperidine ring.
Uniqueness
(S)-2-(5-Bromo-2-methoxyphenyl)piperidine is unique due to its chiral nature and the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of features makes it valuable for specific research applications where chirality and functional group interactions are important.
Properties
Molecular Formula |
C12H16BrNO |
---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(2S)-2-(5-bromo-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3/t11-/m0/s1 |
InChI Key |
BJLLFGJZHAQELM-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)[C@@H]2CCCCN2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2CCCCN2 |
Origin of Product |
United States |
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